magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
Description
Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate, commonly termed magnesium ascorbyl phosphate (MAP), is a stabilized derivative of vitamin C (ascorbic acid). It is synthesized by replacing the hydroxyl group at the C2 position of ascorbic acid with a phosphate group, which is then complexed with magnesium ions. This modification enhances its stability against oxidation, heat, and light compared to free ascorbic acid, making it suitable for use in cosmetics and pharmaceuticals .
Structure
3D Structure of Parent
Properties
CAS No. |
84309-23-9 |
|---|---|
Molecular Formula |
C6H9O9P.Mg C6H9MgO9P |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |
InChI Key |
XYWDYAVMJYSSSG-LEJBHHMKSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Other CAS No. |
84309-23-9 113170-55-1 |
Related CAS |
84309-23-9 |
Origin of Product |
United States |
Preparation Methods
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is synthesized through the direct phosphorylation of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . The preparation method involves several steps:
Initial Reaction: Vitamin C, anhydrous calcium chloride, and deionized water are added to a reaction kettle.
pH Regulation: The vitamin C ester calcium is washed with water and the pH is regulated using sulfuric acid to obtain vitamin C phosphate.
Filtration: The vitamin C phosphate is filtered using a roll-type nanofiltration membrane filter.
Final Processing: The product is passed through an active carbon filter, and 95% alcohol is added to the filtrate, followed by spraying and drying to obtain the finished product.
Chemical Reactions Analysis
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate undergoes several types of chemical reactions:
Reduction: It can reduce oxidative stress by scavenging free radicals and preventing cellular damage.
Substitution: The compound can undergo esterification reactions where the hydroxyl groups of ascorbic acid are replaced with phosphate groups.
Common reagents used in these reactions include phosphoric acid, magnesium salts, and various solvents such as deionized water and alcohol . The major products formed from these reactions include magnesium ascorbyl phosphate and its intermediates, such as vitamin C calcium ascorbyl phosphate .
Scientific Research Applications
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate has a wide range of scientific research applications:
Mechanism of Action
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate functions primarily as an antioxidant. It donates electrons to neutralize free radicals such as superoxide ions and peroxides, protecting the skin from oxidative damage . The compound also stimulates collagen production, improving skin elasticity and reducing the appearance of fine lines and wrinkles . In bone health, it activates the CaMKII/ERK1/2/CREB/C-FOS signaling pathway, promoting osteogenic differentiation and proliferation of skeletal stem and progenitor cells .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₈Mg₃O₁₄P₂ (for the hydrated form)
- CAS Number : 114040-31-2 (anhydrous form) ; 84309-23-9 (hydrated form)
- Solubility : Moderately soluble in water, with improved lipid compatibility for topical applications .
Comparison with Structurally Similar Compounds
Sodium Ascorbate (Vitamin C Sodium Salt)
Chemical Structure : Sodium salt of ascorbic acid without phosphate esterification.
Key Differences :
Sodium Erythorbate (Isoascorbic Acid Sodium Salt)
Chemical Structure : Stereoisomer of sodium ascorbate with inverted configuration at C3.
Key Differences :
Disodium Ascorbyl Phosphate
Chemical Structure : Ascorbic acid with a phosphate group at C2, neutralized with sodium ions.
Key Differences :
Ascorbyl Phosphate (Free Acid Form)
Chemical Structure : Unneutralized phosphate ester of ascorbic acid.
Key Differences :
- Acidity : Highly acidic (pH < 3 in solution), limiting direct use in formulations .
- Applications : Primarily a precursor for synthesizing stabilized salts like MAP or disodium ascorbyl phosphate .
Comparative Analysis Table
Biological Activity
Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate, commonly referred to as magnesium ascorbyl phosphate (MAP), is a stable, water-soluble derivative of vitamin C. It is recognized for its diverse biological activities, particularly its antioxidant properties, which have significant implications in skincare, bone health, and cellular functions.
| Property | Value |
|---|---|
| CAS Number | 84309-23-9 |
| Molecular Formula | C6H9O9P.Mg |
| Molecular Weight | 280.41 g/mol |
| IUPAC Name | This compound |
| Appearance | White or slightly yellow powder |
MAP functions primarily as an antioxidant , donating electrons to neutralize free radicals such as superoxide ions and peroxides. This action protects cells from oxidative damage, which is crucial in various biological processes.
Key Signaling Pathways
- Activation of CaMKIIα : MAP binds to and activates calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), triggering the CaMKII/ERK1/2/CREB/C-FOS signaling pathway.
- This pathway is essential for promoting osteoblastogenesis and bone formation.
- Cellular Effects : MAP influences cellular functions including:
1. Antioxidant Properties
MAP's ability to scavenge free radicals contributes to its effectiveness in skincare products. It reduces oxidative stress, which is linked to skin aging and damage from UV exposure.
2. Skin Health
Research indicates that MAP can:
- Brighten skin tone.
- Reduce hyperpigmentation.
- Improve overall skin texture by promoting collagen synthesis and reducing the number of macrophages involved in inflammation .
3. Bone Health
Studies have shown that MAP enhances bone formation through:
Case Study 1: Skincare Efficacy
A clinical trial assessed the effects of MAP in a topical formulation on participants with hyperpigmented skin. Results indicated a significant reduction in pigmentation after 12 weeks of use, demonstrating MAP's effectiveness as a skin-brightening agent.
Case Study 2: Bone Formation
In vitro studies on osteoblasts treated with MAP showed increased mineralization and expression of osteogenic markers after 48 hours compared to control groups. This suggests potential applications for MAP in osteoporosis treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
